(5-Fluoro-2-nitrophenyl)methanamine hydrochloride

Description

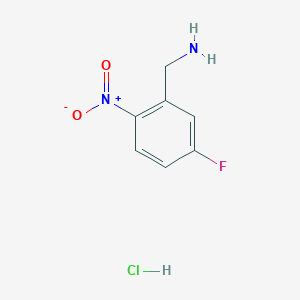

(5-Fluoro-2-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a fluorine atom at the 5-position and a nitro group at the 2-position of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in pharmaceutical synthesis and chemical research.

Properties

IUPAC Name |

(5-fluoro-2-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2.ClH/c8-6-1-2-7(10(11)12)5(3-6)4-9;/h1-3H,4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOWLYZZQLYYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-nitrophenyl)methanamine hydrochloride typically involves the nitration of 5-fluoroaniline followed by reduction and subsequent conversion to the hydrochloride salt. The general steps are as follows:

Nitration: 5-Fluoroaniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

Reduction: The nitro group is then reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.

Formation of Hydrochloride Salt: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted phenylmethanamine derivatives.

Scientific Research Applications

(5-Fluoro-2-nitrophenyl)methanamine hydrochloride is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The nitro and fluoro substituents play a crucial role in determining its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogs with Positional Isomerism

- (2-Fluoro-4-nitrophenyl)methanamine hydrochloride (CAS 1427-07-2): This positional isomer swaps the nitro and fluorine substituents (nitro at 4-position, fluoro at 2-position). Its similarity score of 0.93 suggests comparable physicochemical properties to the target compound .

- [446-33-3] (Unnamed analog): With a similarity score of 0.98, this compound likely shares nearly identical structural features, possibly differing in minor substituents or isotopic labeling. Such analogs are critical in structure-activity relationship (SAR) studies .

Halogen-Substituted Derivatives

- (5-Bromo-2-nitrophenyl)methanamine hydrochloride (CAS 2703756-67-4): Replacing fluorine with bromine increases molecular weight (C7H8BrClN2O2, ~283.5 g/mol) and introduces a heavier halogen.

Heterocyclic Methanamine Derivatives

- (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride (CAS 1097796-68-3): The benzofuran core replaces the phenyl ring, introducing a fused oxygen heterocycle. This modification increases molecular complexity (C10H11ClFNO, ~231.7 g/mol) and may enhance binding to aromatic receptors in biological systems. Such derivatives are explored for analgesic properties .

Thiophene- and Furan-Based Methanamines (e.g., Benzo[b]thiophen-2-yl methanamine hydrochloride):

Heterocyclic analogs exhibit distinct electronic profiles due to sulfur or oxygen atoms. Thiophene derivatives, for instance, show higher electron delocalization, which can influence redox behavior and metabolic stability .

Functional Group Variations

- 2-Fluoro-5-methoxyphenylmethanamine Hydrochloride (CAS 1134508-37-4): Substituting the nitro group with a methoxy group converts the electron-withdrawing nitro into an electron-donating substituent.

Data Tables for Key Comparisons

Table 1: Structural and Physicochemical Properties

Biological Activity

(5-Fluoro-2-nitrophenyl)methanamine hydrochloride, with the chemical formula C7H8ClFN2O2 and CAS number 1214366-45-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 206.61 g/mol

- Molecular Formula : C7H8ClFN2O2

- Structural Characteristics : The compound features a nitrophenyl group, which is known for influencing biological interactions due to its electron-withdrawing properties.

The biological activity of this compound primarily involves its interaction with various molecular targets. Key mechanisms include:

- Nicotinic Acetylcholine Receptor (nAChR) Modulation : Research indicates that compounds with similar structures can act as antagonists at nAChRs, particularly the α4β2 subtype. These interactions suggest potential applications in treating nicotine addiction and other central nervous system disorders .

- Antimicrobial Activity : The nitro group in the compound may enhance its ability to disrupt bacterial cell functions, contributing to its potential as an antimicrobial agent .

Antinociceptive Effects

Studies have shown that related compounds exhibit significant antinociceptive effects, indicating that this compound may also possess pain-relieving properties. For example, compounds similar to this one have demonstrated potency in blocking nicotine-induced antinociception in various animal models .

Antimicrobial Evaluation

Preliminary evaluations suggest that this compound could exhibit antimicrobial properties. The presence of the nitro group is associated with enhanced activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapy .

Case Studies and Research Findings

- Nicotinic Receptor Studies :

- Antimicrobial Activity :

Comparative Analysis of Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.